2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenylurea moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the phenylurea and thiophene groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide include other thiazole derivatives, phenylurea compounds, and thiophene-containing molecules. Examples include:
- 2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- N-(thiophen-2-ylmethyl)acetamide
- 2-(3-phenylureido)thiazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features. The presence of both the thiazole and thiophene rings, along with the phenylurea moiety, contributes to its distinct chemical reactivity and potential applications. This combination of features is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-15(18-10-14-7-4-8-24-14)9-13-11-25-17(20-13)21-16(23)19-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCOMONVIBAIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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